1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Overview
Description
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a pyridine ring substituted with a methoxy group at the second position, a methyl group at the fifth position, and an ethanone group at the third position. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylpyridine with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production of this compound .
Chemical Reactions Analysis
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of alcohols or other reduced products.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methoxypyridin-3-yl)ethanone: This compound lacks the methyl group at the fifth position, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone:
1-(2-Methyl-6-phenylpyridin-3-yl)ethanone: The addition of a phenyl group introduces steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)9(12-3)10-5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTAXUKIVJGYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673586 | |
Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-64-2 | |
Record name | 1-(2-Methoxy-5-methyl-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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